molecular formula C9H9N3 B1616926 1-Benzyl-1H-1,2,3-triazole CAS No. 4368-68-7

1-Benzyl-1H-1,2,3-triazole

Cat. No.: B1616926
CAS No.: 4368-68-7
M. Wt: 159.19 g/mol
InChI Key: VRDSRXVCRBMZOD-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties. This compound has gained significant attention in the fields of medicinal chemistry, organic synthesis, and materials science due to its wide range of applications.

Preparation Methods

This method involves the reaction of benzyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out under mild conditions, making it a highly efficient and regioselective process.

Industrial production methods often involve continuous flow synthesis, where the reaction is carried out in a flow reactor using copper-on-charcoal as a heterogeneous catalyst . This method allows for high yields and functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group at the 4-position undergoes nucleophilic substitution and functionalization:

Etherification
Reaction with benzyl bromide under basic conditions yields (1-benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole) in 95% yield .

ReactionReagents/ConditionsProductYieldSource
Hydroxymethyl → Benzyl etherBenzyl bromide, base(1-Benzyl-4-(benzyloxymethyl)triazole)95%

Halogenation
The hydroxymethyl group can be converted to chloromethyl derivatives using thionyl chloride (SOCl₂), enabling further cross-coupling reactions .

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylic acid under strong oxidizing conditions:

SubstrateOxidizing AgentProductConditionsSource
(1-Benzyl-triazol-4-yl)methanolKMnO₄ in acidic medium(1-Benzyl-triazol-4-yl)carboxylic acidReflux, 6 h

This reaction is critical for introducing carboxylate functionalities, which enhance water solubility for biological applications .

Structural Modifications and SAR

Benzyl Group Substitutions

  • Meta-Phenoxy Modification : Enhances antiproliferative activity (e.g., compound 13e in ).

  • Hydrophobic Interactions : The benzyl group stabilizes binding to tubulin, inhibiting polymerization .

Triazole Core Functionalization

  • 4-Position Diversity : Tolerates aryl, alkyl, and heterocyclic groups without losing catalytic activity .

Comparative Reactivity

CompoundKey ReactionApplication
(1-Phenyl-triazol-4-yl)methanolOxidation to aldehydeLigand design
(1-Benzyl-triazol-4-yl)ethanolEtherificationProdrug development
(1-Benzyl-triazol-4-yl)methanamineNucleophilic substitutionBioconjugation

Mechanistic Insights

  • Tubulin Inhibition : Disrupts microtubule dynamics via G₂/M-phase arrest (IC₅₀ = 46 nM for MCF-7) .

  • Hydrogen Bonding : The hydroxymethyl group stabilizes interactions with enzyme active sites .

Synthetic Challenges

  • Regioselectivity : Competing 1,4- vs. 1,5-disubstitution requires precise metal catalysts (Cu vs. Ru) .

  • Steric Effects : Bulky substituents (e.g., t-butyl) slow reaction rates due to hindered enolate formation .

This compound’s versatility in substitution, oxidation, and catalysis underscores its value in medicinal chemistry and materials science. Future research may explore its applications in targeted drug delivery and asymmetric catalysis.

Scientific Research Applications

Synthesis of 1-Benzyl-1H-1,2,3-triazole

The synthesis of this compound typically involves the use of azides and alkyne coupling reactions, commonly referred to as "click chemistry." This method allows for the efficient formation of triazoles under mild conditions. For instance, a notable procedure involves the reaction of benzyl azides with terminal alkynes in the presence of a copper catalyst to yield the desired triazole derivatives .

Biological Activities

The biological activities of this compound derivatives have been extensively studied. Key areas of focus include:

Antimicrobial Activity

Research has demonstrated that 1-benzyl-1H-1,2,3-triazoles exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : Studies have shown moderate inhibition against Staphylococcus aureus and strong activity against Mycobacterium tuberculosis strains at varying concentrations .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against various fungal pathogens, showing promising results.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been assessed using methods such as the DPPH assay. These compounds demonstrate the ability to scavenge free radicals effectively .

Antiviral Activity

Recent studies have explored the potential antiviral applications of 1-benzyl-1H-1,2,3-triazoles. Notably, conjugates derived from this compound have shown activity against HIV and other viruses .

Anticancer Properties

The anticancer efficacy of this compound derivatives has been highlighted in several studies:

  • Cytotoxicity : Compounds have exhibited cytotoxic effects against various cancer cell lines, including colon cancer (SW620) and breast cancer cells .
  • Mechanism of Action : Some derivatives induce apoptosis and cell cycle arrest in cancer cells, making them potential candidates for further development as anticancer agents .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several this compound derivatives against clinically relevant bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial activity at concentrations as low as 100 µg/mL .

CompoundBacterial StrainInhibition (%) at 100 µg/mL
5aS. aureus50%
5bM. tuberculosis>90%

Case Study: Anticancer Activity

In another study focusing on anticancer properties, a series of this compound derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The most promising derivative showed an IC50 value in the nanomolar range against SW620 cells and induced early apoptosis .

Comparison with Similar Compounds

1-Benzyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the benzyl group, which contribute to its stability and versatility in various chemical reactions.

Biological Activity

1-Benzyl-1H-1,2,3-triazole is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anticancer, and antibacterial effects, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 1,2,3-triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms. The synthesis of this compound can be achieved through various methods, including click chemistry and microwave-assisted synthesis. These methods allow for rapid and efficient production of triazole derivatives with high yields.

Antiviral Activity

Research has demonstrated that this compound exhibits inhibitory activity against HIV-1 reverse transcriptase. A study highlighted several derivatives that showed significant inhibition of this enzyme with lower cytotoxicity compared to established antiviral drugs like AZT. The most active compounds in this study were identified as having favorable molecular descriptors that may enhance their interaction with the target enzyme .

The anticancer potential of this compound is attributed to its ability to inhibit tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase in cancer cell lines such as HeLa. Flow cytometry and confocal microscopy studies confirmed these findings, indicating that the compound disrupts normal microtubule dynamics .

Case Studies

In one notable study, a derivative of this compound was shown to induce early apoptosis in cancer cells while also demonstrating moderate cytotoxicity against various human cancer cell lines including SW620 (colon cancer) . The compound was further evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, suggesting its utility in neurodegenerative diseases such as Alzheimer’s .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Various derivatives have shown activity against pathogenic bacteria including Staphylococcus aureus and Mycobacterium tuberculosis. A study reported that certain N-substituted derivatives exhibited significant antibacterial activity due to structural modifications that enhance their interaction with bacterial targets .

Toxicity Profile

The toxicity evaluation of these compounds revealed that many derivatives were non-toxic at concentrations up to 1000 µg/mL. However, some exhibited moderate toxicity at lower concentrations . This profile is crucial for assessing the safety and therapeutic potential of these compounds.

Summary of Biological Activities

Activity Effect Reference
Antiviral Inhibits HIV-1 reverse transcriptase
Anticancer Induces apoptosis; inhibits tubulin polymerization
Antibacterial Effective against S. aureus and M. tuberculosis
Toxicity Generally low toxicity; some moderate toxicity observed

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for 1-Benzyl-1H-1,2,3-triazole derivatives, and how are they characterized?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary method for synthesizing 1-benzyl-1,2,3-triazole derivatives. This reaction is regioselective, producing 1,4-disubstituted triazoles under mild conditions . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 7.68 ppm for triazole protons in CDCl₃) and mass spectrometry (MS) are used for structural confirmation. For example, 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole was characterized via ¹H/¹³C NMR and HRMS .

Q. How is regioselectivity controlled during triazole formation?

Regioselectivity depends on the catalyst: CuAAC yields 1,4-disubstituted triazoles, while Ru- or Ag-catalyzed reactions favor 1,5-regioisomers. For instance, AlCl₃/γ-Al₂O₃ catalysis produced 1,5-disubstituted triazoles like 4-(1-Benzyl-1H-1,2,3-triazol-5-yl)phenol with 85% yield . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing transition-state energies .

Q. What spectroscopic techniques are critical for structural elucidation?

Key techniques include:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.2 ppm) and benzyl groups (δ 5.5–5.6 ppm for CH₂) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.36–1.41 Å) and confirms regiochemistry. SHELX software is widely used for refinement .
  • HRMS : Validates molecular weight (e.g., C₁₀H₁₁N₃O: m/z 189.2138) .

Advanced Research Questions

Q. How can contradictory biological activity data for triazole derivatives be resolved?

Discrepancies in antimicrobial or tubulin inhibition assays may arise from substituent positioning. For example, 4-nitrophenyl-substituted triazoles show higher activity than 2-nitrophenyl analogs due to electronic effects . Standardizing assay conditions (e.g., cell lines, concentrations) and performing dose-response studies (IC₅₀) can clarify results .

Q. What strategies optimize reaction yields in triazole synthesis?

  • Catalyst tuning : Immobilized Cu(I) or AlCl₃/γ-Al₂O₃ increases recyclability and yield (e.g., 92% for 1-Benzyl-4-(((2,4,6-trichlorophenyl)thio)methyl)-1H-1,2,3-triazole) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 77% yield for 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenol in 20 minutes) .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance azide-alkyne reactivity .

Q. How can computational methods predict triazole reactivity and binding affinity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions between triazoles and targets like tubulin. For instance, (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol binds to tubulin’s colchicine site with ΔG = −8.2 kcal/mol .

Q. What purification challenges arise in triazole synthesis, and how are they addressed?

Hydrophobic derivatives (e.g., naphthalene-substituted triazoles) require gradient elution in column chromatography (hexane/EtOAc). Recrystallization in ethanol/water mixtures improves purity for solid products (e.g., 97% purity for 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol) .

Q. How does the 1,2,3-triazole ring function as a bioisostere in drug design?

The triazole’s dipole (~5 D) mimics amide bonds, enhancing metabolic stability. For example, oxoindolin-2-one-triazole hybrids showed improved anticancer activity (IC₅₀ = 1.2 µM) compared to parent compounds .

Q. What are the limitations of X-ray crystallography in triazole structure determination?

Low-resolution data (<1.0 Å) or twinning complicates refinement. SHELXL’s TWIN/BASF commands can model twinned crystals, while high-symmetry space groups (e.g., P2₁/c) simplify analysis .

Q. How do steric and electronic effects influence triazole reactivity?

Bulky substituents (e.g., naphthyl) reduce cycloaddition rates (k = 0.15 min⁻¹ vs. 0.45 min⁻¹ for phenyl). Electron-withdrawing groups (NO₂) increase azide electrophilicity, accelerating CuAAC by 2-fold .

Properties

IUPAC Name

1-benzyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-7-6-10-11-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSRXVCRBMZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195905
Record name 1-Benzyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-68-7
Record name 1-Benzyl-1,2,3-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4368-68-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3-Triazole (1523 mg, 22.05 mmol), sodium iodide (2203 mg, 14.7 mmol) and sodium hydroxide (882 mg, 22.05 mmol) were added to t-amyl alcohol (5.8 ml), and the mixture was refluxed under stirring for 1 hour. Benzyl chloride (1861 mg, 14.7 mmol) was dissolved in t-amyl alcohol (5.8 ml) and added dropwise under reflux over 1 hour. The mixture was refluxed under stirring for 1 hour. The mixture was cooled to room temperature and toluene (50 ml) was added. The mixture was washed with water (50×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/3) to give 1-benzyl-1H-1,2,3-triazole (2.10 g) as white crystals, yield 90%, and 2-benzyl-2H-1,2,3-triazole (140 mg) as white crystals (yield 6%). 1-benzyl-1H-1,2,3-triazole
Quantity
1523 mg
Type
reactant
Reaction Step One
Quantity
2203 mg
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
1861 mg
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 1-benzyl-(1H)-1,2,3-triazole hydrogen chloride (80 g 0.41 moles) in water (320 ml) and ethyl acetate (320 ml) was basified with 20% NaOH (91 ml). The mixture was stirred at room temperature for 10 minutes and separated. The aqueous phase was re-extracted with ethyl acetate (160 ml) and the combined organic product solutions were washed with water (160 ml). The product solution was concentrated to a volume of 195 ml and cooled to room temperature. To the stirred ethyl acetate concentrate was added hexane (585 ml) over 15 minutes. The resulting seeded slurry was granulated at 0° C. for 1 hour. The-filtered white solid (62,4 g, 0.39 moles) was characterised by 1H-NMR spectroscopy.
Name
1-benzyl-(1H)-1,2,3-triazole hydrogen chloride
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
91 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0.39 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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